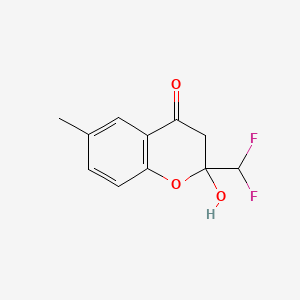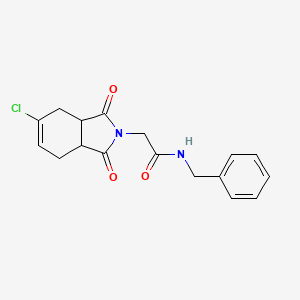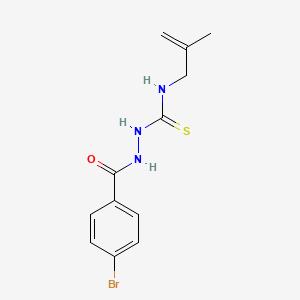
2-(difluoromethyl)-2-hydroxy-6-methyl-2,3-dihydro-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(difluoromethyl)-2-hydroxy-6-methyl-2,3-dihydro-4H-chromen-4-one, also known as Diflorasone, is a synthetic glucocorticoid used as a topical anti-inflammatory and immunosuppressant agent. It is commonly used to treat skin conditions such as eczema, psoriasis, and dermatitis. In recent years, Diflorasone has gained attention in scientific research for its potential applications in various fields.
Mécanisme D'action
2-(difluoromethyl)-2-hydroxy-6-methyl-2,3-dihydro-4H-chromen-4-one works by binding to glucocorticoid receptors in cells, which leads to the activation of anti-inflammatory and immunosuppressive pathways. This results in the reduction of inflammation and the suppression of the immune system.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 and tumor necrosis factor-alpha. It has also been found to inhibit the activation of immune cells, such as T cells and B cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(difluoromethyl)-2-hydroxy-6-methyl-2,3-dihydro-4H-chromen-4-one in lab experiments is its well-established mechanism of action. This allows researchers to study the effects of this compound on specific pathways and cell types. However, one limitation is that this compound is a synthetic compound and may not accurately reflect the effects of natural compounds in the body.
Orientations Futures
There are several future directions for the study of 2-(difluoromethyl)-2-hydroxy-6-methyl-2,3-dihydro-4H-chromen-4-one. In the field of medicine, it could be studied for its potential use in the treatment of other inflammatory diseases, such as multiple sclerosis and inflammatory bowel disease. In the field of agriculture, it could be studied for its potential use in controlling the growth of other plant pathogens. Additionally, further research could be done to better understand the mechanism of action of this compound and its effects on different cell types and pathways.
Méthodes De Synthèse
2-(difluoromethyl)-2-hydroxy-6-methyl-2,3-dihydro-4H-chromen-4-one can be synthesized through several methods, including the condensation of 6-methyl-2H-pyran-2,3-dione with 2,2-difluoroethylamine followed by cyclization with phosphorus oxychloride. Another method involves the reaction of 6-methyl-2H-pyran-2,3-dione with 2,2-difluoroethylamine and sodium hydride, followed by cyclization with phosphorus oxychloride.
Applications De Recherche Scientifique
2-(difluoromethyl)-2-hydroxy-6-methyl-2,3-dihydro-4H-chromen-4-one has been studied for its potential applications in various fields of scientific research. In the field of medicine, it has been studied for its anti-inflammatory and immunosuppressive properties. In one study, this compound was found to be effective in reducing inflammation in a mouse model of rheumatoid arthritis. In another study, it was found to be effective in reducing inflammation in a mouse model of asthma.
In the field of agriculture, this compound has been studied for its potential use as a pesticide. It has been found to be effective in controlling the growth of certain plant pathogens, including Fusarium oxysporum and Rhizoctonia solani.
Propriétés
IUPAC Name |
2-(difluoromethyl)-2-hydroxy-6-methyl-3H-chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O3/c1-6-2-3-9-7(4-6)8(14)5-11(15,16-9)10(12)13/h2-4,10,15H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHZJTIIRJIZFDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(CC2=O)(C(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide](/img/structure/B4930095.png)
![N-{2-[(4-benzyl-1-piperidinyl)carbonyl]-5-nitrophenyl}benzamide](/img/structure/B4930102.png)
![2-(ethylthio)ethyl 2,7,7-trimethyl-4-[4-(methylthio)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4930112.png)
![1-[4-(4-fluorophenoxy)butoxy]-2-methoxybenzene](/img/structure/B4930116.png)
![N~2~-(5-chloro-2-methylphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4930125.png)
![1-ethoxy-4-[4-(4-nitrophenoxy)butoxy]benzene](/img/structure/B4930143.png)
![3-(2-fluorophenyl)-5-(methoxyacetyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4930163.png)
![2-chloro-1-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene](/img/structure/B4930180.png)

![4-[(diethylamino)sulfonyl]-N-(2-methoxyethyl)-2-thiophenecarboxamide](/img/structure/B4930190.png)
![N-methyl-N-(4-methylbenzyl)-1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]-1-phenylmethanamine](/img/structure/B4930194.png)
![N-{3-[N-(2-fluorobenzoyl)ethanehydrazonoyl]phenyl}-4-methylbenzamide](/img/structure/B4930197.png)

